5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide is a heterocyclic compound that belongs to the family of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety, along with a benzyl and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide typically involves the condensation of appropriate precursors. One common method includes the reaction of benzyl-substituted isatins with ethyl-substituted thiosemicarbazides under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the hydrosulfide group, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium or copper and are carried out under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while reduction can produce the corresponding hydrocarbon. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . Additionally, its ability to interact with viral proteins can inhibit viral replication, making it a potential antiviral agent.
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the benzyl group.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Contains a tert-butyl group instead of the benzyl and ethyl groups.
Uniqueness
The uniqueness of 5-benzyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
5-benzyl-6-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C18H16N4S/c1-2-13-9-6-10-14-15-17(19-18(23)21-20-15)22(16(13)14)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,19,21,23) |
InChI Key |
NKHHQAUJLLZWLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.